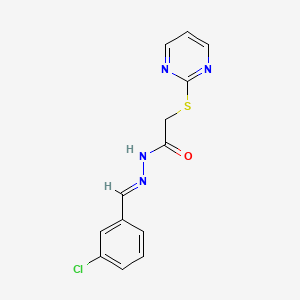

![molecular formula C20H29N3O3 B5571265 8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives involves various strategies, including base-promoted double Michael addition reactions and other cascade cyclization processes. For example, Islam et al. (2017) developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones derivatives via cascade cyclization, showcasing the versatility of approaches in creating such complex structures (Islam et al., 2017).

Molecular Structure Analysis

The analysis of the molecular structure of compounds closely related to 8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one reveals detailed insights into their geometrical configuration. Zeng et al. (2013) provided a comprehensive experimental and theoretical characterization of a structurally related compound, highlighting the importance of techniques like X-ray diffraction analysis and density functional theory (DFT) in elucidating molecular structures (Zeng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of diazaspiro[5.5]undecane derivatives have been explored through various reactions, including those leading to the formation of spirocyclic adducts or tetrahydropyridine derivatives. Cordes et al. (2013) described reactions of a spiroaminal with different electrophiles, showcasing the versatility of 1,7-diazaspiro[5.5]undecane derivatives in synthetic chemistry (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of compounds like 8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one can be inferred from studies focusing on similar structures. Zeng et al. (2021) analyzed the crystal structure, thermodynamic properties, and conducted DFT studies on a related compound, providing insights into the physical aspects that influence the behavior and stability of these molecules (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties, including the redox behavior of diazaspiro[5.5]undecane derivatives, have been the subject of investigation to understand their potential in various applications. Abou-Elenien et al. (1991) studied the electrolytic oxidation and reduction of similar compounds, revealing the intricacies of their chemical behavior and the resultant products (Abou-Elenien et al., 1991).

科学的研究の応用

CCR8 Antagonists and Respiratory Diseases

Research has identified derivatives of diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their potential use in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Synthetic Methodologies

A variety of synthetic methods have been developed for diazaspiro[5.5]undecane derivatives. These methods include catalyst-free synthesis using double Michael addition reactions, offering insights into efficient and environmentally friendly synthetic routes for nitrogen-containing spiro heterocycles (K. Aggarwal, Kanika Vij, J. Khurana, 2014). Another study detailed the stereoselective synthesis of diazaspiro[5.5]undecane derivatives through base-promoted double Michael addition, highlighting the diversity of synthetic approaches for accessing these complex molecules (M. Islam et al., 2017).

Photophysical Studies and Solvatochromic Analysis

Diazaspiro[5.5]undecane derivatives have been investigated for their photophysical properties. Studies focusing on solvatochromic analysis and time-dependent density functional theory (TDDFT) calculations have shed light on their potential applications in materials science and as fluorescent probes (K. Aggarwal, J. Khurana, 2015).

Corrosion Inhibition

Recent studies have explored the use of spirocyclopropane derivatives, closely related to diazaspiro[5.5]undecanes, as green and environmentally friendly corrosion inhibitors for mild steel in HCl, highlighting the compounds' effectiveness and the mechanisms behind their protective action (M. Chafiq et al., 2020).

Molecular Electronics and Materials Chemistry

The electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been studied in non-aqueous media, providing insights that could be beneficial for applications in molecular electronics and materials chemistry (G. Abou-Elenien et al., 1991).

特性

IUPAC Name |

8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-21(2)17-6-4-16(5-7-17)19(26)23-11-3-9-20(15-23)10-8-18(25)22(14-20)12-13-24/h4-7,24H,3,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWKOFCRLPTQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[4-(Dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)

![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)